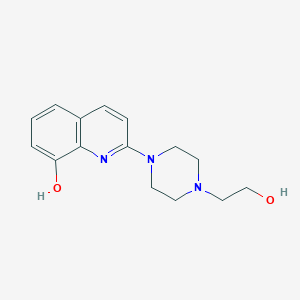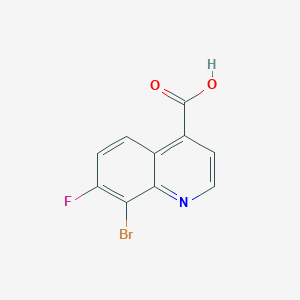
2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile is a complex organic compound that features a phthalimide moiety linked to a phenylacetonitrile group. Compounds with phthalimide structures are often used in various chemical and pharmaceutical applications due to their stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile typically involves the following steps:
Formation of the Phthalimide Core: This can be achieved by reacting phthalic anhydride with ammonia or a primary amine.
Attachment of the Phenylacetonitrile Group: This step may involve a nucleophilic substitution reaction where the phthalimide core reacts with a halogenated phenylacetonitrile under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenylacetonitrile moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The aromatic ring may undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Electrophilic substitution may use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Complex Molecules: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: May serve as a ligand in catalytic reactions.
Biology and Medicine
Pharmaceuticals: Potential use in drug design and development due to its structural features.
Biological Probes: Could be used in the development of probes for biological studies.
Industry
Materials Science:
Agriculture: May be used in the synthesis of agrochemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application of the compound. In pharmaceuticals, it may interact with specific enzymes or receptors, altering their activity. In catalysis, it may facilitate the formation or breaking of chemical bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phthalimide: A simpler compound with similar structural features.
Phenylacetonitrile: Shares the phenylacetonitrile moiety.
N-Substituted Phthalimides: Compounds with various substituents on the nitrogen atom of the phthalimide ring.
Uniqueness
2-(4-(1,3-dioxohexahydro-1H-isoindol-2(3H)-yl)phenyl)acetonitrile is unique due to the combination of the phthalimide and phenylacetonitrile groups, which may confer specific reactivity and applications not seen in simpler analogs.
Eigenschaften
CAS-Nummer |
62971-28-2 |
|---|---|
Molekularformel |
C16H16N2O2 |
Molekulargewicht |
268.31 g/mol |
IUPAC-Name |
2-[4-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)phenyl]acetonitrile |
InChI |
InChI=1S/C16H16N2O2/c17-10-9-11-5-7-12(8-6-11)18-15(19)13-3-1-2-4-14(13)16(18)20/h5-8,13-14H,1-4,9H2 |
InChI-Schlüssel |
KVICBAFZZABMEM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)C(=O)N(C2=O)C3=CC=C(C=C3)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![4-Chloro-1-(2-methoxy-5-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11850016.png)

![Benzyl 1,6-diazaspiro[4.5]decane-1-carboxylate](/img/structure/B11850044.png)
![N-[[3-(4-chlorophenyl)-2-hydroxyphenyl]methyl]acetamide](/img/structure/B11850052.png)

![Ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate](/img/structure/B11850063.png)


![3-Phenyl-1-[(propan-2-yl)oxy]-1H-2-benzopyran](/img/structure/B11850078.png)


